5-Oxaspiro[3.4]oct-7-ene
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems are a fascinating class of molecules that have become increasingly important in medicinal chemistry and drug discovery. ontosight.ai Their defining feature is a single atom, known as the spiro atom, that serves as a junction for two rings. tandfonline.com This arrangement imparts a rigid, three-dimensional geometry that is often advantageous for interacting with biological targets. tandfonline.com The inherent three-dimensionality of spirocycles allows for the projection of functional groups in distinct spatial orientations, which can lead to more specific and potent interactions with proteins and enzymes. tandfonline.com
The incorporation of spirocyclic scaffolds into molecules can significantly influence their physicochemical properties. ontosight.aibldpharm.com By restricting the conformational flexibility of a molecule, spirocycles can help to lock it into a bioactive conformation, thereby enhancing its potency and selectivity. ontosight.ai Furthermore, the introduction of sp3-hybridized carbon centers in spirocycles can improve properties such as aqueous solubility and metabolic stability, which are crucial for the development of successful drug candidates. tandfonline.combldpharm.com The synthesis of these complex structures, however, presents a considerable challenge to organic chemists due to the presence of a quaternary carbon at the spiro center. ontosight.aitandfonline.com
Overview of Oxa-Spirocyclic Compounds in Advanced Organic Synthesis
Oxa-spirocyclic compounds, a subclass of spirocycles where one of the rings contains an oxygen atom, have emerged as particularly valuable building blocks in organic synthesis. rsc.orgnih.gov The presence of the oxygen atom can dramatically alter the properties of the molecule, often leading to increased water solubility and lower lipophilicity compared to their all-carbon spirocyclic counterparts. rsc.orgnih.gov These characteristics are highly desirable in the design of new therapeutic agents.
The synthesis of oxa-spirocyclic systems has been a subject of intensive research. nih.gov One of the key synthetic strategies involves iodocyclization, a powerful method for the construction of these complex architectures. rsc.orgnih.gov This approach has enabled the preparation of a diverse library of over 150 oxa-spirocyclic compounds. rsc.orgnih.gov The development of new synthetic methodologies continues to expand the accessibility and diversity of these valuable molecular scaffolds. nih.gov
Specific Academic and Research Focus on the 5-Oxaspiro[3.4]oct-7-ene Structural Motif
Within the broader class of oxa-spirocyclic compounds, the this compound motif has attracted specific research interest. This particular framework consists of a cyclobutane (B1203170) ring fused to a dihydrofuran ring at a shared spiro-carbon. The presence of a double bond in the five-membered ring introduces a point of unsaturation that can be further functionalized, making it a versatile intermediate for the synthesis of more complex molecules.
Research on this compound and its derivatives has explored their synthesis and potential applications. For instance, the related compound 5-Oxaspiro[3.4]octan-1-one has been synthesized and studied. academictree.org The unique structural features of the 5-oxaspiro[3.4]octane skeleton make it an intriguing target for synthetic chemists and a promising scaffold for the development of novel compounds with potential biological activity.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 2361969-73-3 |
| Molecular Formula | C7H10O |
| Molecular Weight | 110.16 g/mol |
Data sourced from commercial suppliers and chemical databases. bldpharm.comsigmaaldrich.com
Strategies for Spirocyclic Ring Formation
The formation of the spirocyclic core of this compound and its analogues can be broadly categorized into intramolecular cyclization reactions and cycloaddition strategies. These approaches leverage advanced catalytic systems and reaction cascades to build molecular complexity from simpler precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for forming cyclic structures by creating a bond between two atoms within the same molecule. For oxa-spirocycles, these methods often involve the cyclization of a suitably functionalized alcohol onto an unsaturated moiety.
Iodocyclization has emerged as a key synthetic method for the preparation of oxa-spirocycles. rsc.orgresearchgate.netnih.gov This strategy typically involves the reaction of an alkenyl alcohol with an iodine source. The reaction proceeds via the activation of the alkene by the electrophilic iodine, followed by the nucleophilic attack of the tethered hydroxyl group to form the oxetane (B1205548) ring. This process has been successfully applied to generate over 150 different oxa-spirocyclic compounds. rsc.orgnih.gov
The general conditions for this transformation involve treating the alkenyl alcohol with iodine (I₂) and a base, such as sodium bicarbonate (NaHCO₃), in a solvent like acetonitrile (B52724) (CH₃CN) at room temperature. researchgate.net This method is noted for its operational simplicity and the stability of the resulting iodo-substituted spirocycle, which can be used in further functionalization reactions. rsc.org For instance, the model alkene derived from the alkylation of an ester and subsequent reduction with LiAlH₄ undergoes efficient iodocyclization to form the core oxa-spirocyclic iodide. rsc.org The scope of this reaction is broad, tolerating various functional groups and substitution patterns on the starting material. researchgate.net
| Starting Alkene Substrate | Iodocyclization Conditions | Product | Yield |
|---|---|---|---|
| Cyclobutanol with allyl side chain | I₂, NaHCO₃, CH₃CN, rt, 1 h | Iodomethyl-5-oxaspiro[3.4]octane | 85% |
| Cyclopentanol with allyl side chain | I₂, NaHCO₃, CH₃CN, rt, 1 h | Iodomethyl-6-oxaspiro[4.4]nonane | 91% |
| Cyclohexanol with allyl side chain | I₂, NaHCO₃, CH₃CN, rt, 1 h | Iodomethyl-6-oxaspiro[4.5]decane | 92% |
| Azetidin-3-ol with allyl side chain | I₂, K₂CO₃, CH₃CN, rt, 48 h | Iodomethyl-2-aza-6-oxaspiro[3.4]octane derivative | 71% |
Palladium-catalyzed reactions, particularly those involving C–H activation, provide a modern and efficient pathway to spirocyclic systems. nih.govresearchgate.net These methods often proceed through a domino or cascade sequence, where multiple bonds are formed in a single operation. A common strategy involves a Mizoroki-Heck-type reaction that generates a neopentylpalladium species. This intermediate can then undergo intramolecular C–H activation on an adjacent (hetero)aryl ring to forge the spirocyclic core. santaisci.com This approach has been successfully used to create a variety of [4.4] and [4.5] bis-heterocyclic spirocycles with yields up to 95%. santaisci.com
The catalytic cycle typically begins with the oxidative addition of a palladium(0) catalyst to an organic halide. thieme-connect.com The resulting palladium(II) species undergoes migratory insertion with a tethered alkene, followed by C–H activation to form a five-membered palladacycle. santaisci.comthieme-connect.com This intermediate can then be trapped by various coupling partners or undergo reductive elimination to furnish the final spirocyclic product. santaisci.com These reactions offer high regioselectivity and can be applied to construct complex polycyclic systems. researchgate.netrsc.org
| Reaction Type | Catalyst System | Key Intermediate | Resulting Spirocycle Type | Reference |
|---|---|---|---|---|
| Mizoroki-Heck / C-H Activation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | Neopentylpalladium(II) species | [4.4] and [4.5] Bis-heterocyclic spirocycles | santaisci.com |
| Domino Carbopalladation / C(sp³)–H Activation | Pd(OAc)₂, Ad₂P(n-Bu) | σ-Alkylpalladium(II) complex | Spirooxindoles | santaisci.com |
| Heck / C-H Alkylation | Pd(dba)₂ / Xu-Phos | Spiro-palladacycle | Spirocarbocycles | researchgate.net |
| C-H Activation / C-O Cyclization | Pd(OAc)₂ | Palladium(II)/Palladium(IV) | Spirocyclic dihydrobenzofurans | nih.gov |
Copper-catalyzed cascade reactions have been developed as a cost-effective and versatile method for synthesizing spirocyclic ethers. nih.gov One such strategy involves a copper-catalyzed annulation and alkene transposition cascade, which enables the modular preparation of complex spirocyclic ethers from simple alkenol substrates. nih.gov This transformation proceeds through a transannular 1,5-hydrogen atom transfer, which facilitates a C–H functionalization to construct the spirocycle. nih.gov Another approach is the copper-catalyzed borylative cyclization of alkynes, which has been used to prepare spiro[3.4]oct-6-enes in good to excellent yields. rsc.org
Furthermore, copper catalysts can mediate multi-component reactions to build spirocyclic scaffolds. A notable example is a four-component cascade reaction involving a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and an alkyne, co-catalyzed by CuBr₂ and trifluoroacetic acid (TFA), to produce 3-oxetanone-derived spirooxazolidines. mdpi.com This atom-economic approach demonstrates high chemoselectivity and a broad substrate scope. mdpi.com Copper-catalyzed cascade reactions involving conjugate additions followed by aldolization and lactonization also provide a facile route to functionalized lactones, which can be precursors to or analogues of oxa-spirocycles. beilstein-journals.org
| Reaction Type | Catalyst/Reagents | Key Steps | Product Type | Reference |
|---|---|---|---|---|
| Annulation / Alkene Transposition Cascade | Cu(OTf)₂, Ligand | Annulation, 1,5-Hydrogen Atom Transfer, C-H Functionalization | Complex Spirocyclic Ethers | nih.gov |
| Borylative Cyclization | CuCl, Ligand, B₂(pin)₂ | Borylcupration of alkyne, Intramolecular cyclization | Spiro[3.4]oct-6-enes | rsc.org |
| Four-Component A³-based Cascade | CuBr₂ / TFA | A³-coupling, Annulation | 3-Oxetanone-derived Spirooxazolidines | mdpi.com |
| Reductive Aldolization / Lactonization | CuH (in situ) | Conjugate reduction, Aldol reaction, Lactonization | Ester-functionalized γ- and δ-lactones | beilstein-journals.org |
Cycloaddition Reactions Leading to the Spirocyclic Core
Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, are fundamental in organic synthesis for their ability to rapidly build ring systems with high stereocontrol.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings, such as the cyclohexene (B86901) ring in this compound. wikipedia.orgebsco.com The reaction's reliability in controlling regio- and stereochemistry has made it widely applied in the synthesis of complex molecules. wikipedia.org For spirocycle synthesis, an exo-enone can serve as the dienophile, reacting with a diene to construct spiro[4.5]decane and spiro[5.5]undecane skeletons. acs.org
The hetero-Diels-Alder (HDA) reaction is a variant where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org The oxa-hetero-Diels-Alder reaction, using 1-oxa-1,3-butadienes, is particularly relevant for synthesizing dihydropyran rings, which are key structural motifs in many natural products and spiroketals. nih.govresearchgate.net By using chiral catalysts, such as amine-based organocatalysts or strongly acidic imidodiphosphorimidates (IDPi), these cycloadditions can be rendered enantioselective. acs.orgrsc.org This asymmetric approach allows for the concise synthesis of functionalized spirooxindole tetrahydropyrans and other enantiopure spirocyclic scaffolds. acs.orgrsc.org Inverse-electron-demand HDA reactions, where the electronic character of the diene and dienophile are reversed, further expand the scope of this methodology. wikipedia.orgnih.gov
| Reaction Variant | Key Reactants | Catalyst/Conditions | Product Core | Reference |
|---|---|---|---|---|
| Enantioselective Diels-Alder | Exo-enone + Diene (e.g., cyclopentadiene) | Chiral Imidodiphosphorimidate (IDPi) catalyst | Spiro[4.5]decane, Spiro[5.5]undecane | acs.org |
| Asymmetric Oxa-Hetero-Diels-Alder | Enone + Isatin (B1672199) | Chiral amine-based catalysts | Spirooxindole tetrahydropyranone | rsc.org |
| Inverse-Electron-Demand HDA | 1-Oxa-1,3-butadiene + Enol ether | Thermal or Lewis Acid | Spirodihydropyran | nih.gov |
| Intramolecular HDA | Aldehyde with tethered dienophile + 1,3-dicarbonyl compound | Domino Knoevenagel condensation / HDA | Fused/Bridged Dihydropyrans | nih.gov |
Synthetic Methodologies for this compound and Its Analogues
The synthesis of spirocyclic systems, particularly those containing heteroatoms like oxygen, is a significant area of organic chemistry due to their presence in various natural products and pharmaceuticals. The unique three-dimensional structure of these compounds, such as this compound, imparts specific chemical and biological properties. A variety of synthetic strategies have been developed to construct these intricate architectures, ranging from cycloaddition reactions to complex rearrangement processes and metathesis. This article focuses on several key methodologies employed in the synthesis of this compound and its analogues.
2 Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, offering a high degree of atom economy and stereocontrol. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.
2 [2+2] Cycloaddition Pathways for Ring Construction
The [2+2] cycloaddition, particularly the Paternò-Büchi reaction, is a notable method for synthesizing four-membered rings, including the oxetane ring present in oxaspiro compounds. rsc.orgnih.govrsc.org This photochemical reaction involves the cycloaddition of a carbonyl compound and an alkene to form an oxetane. rsc.orgmdpi.com The regioselectivity of the Paternò-Büchi reaction is influenced by the stability of the diradical intermediate formed during the reaction. rsc.org For instance, the reaction of 1-acetylisatin (B1195845) with cyclic and acyclic enol ethers yields spiro(3H-indole-3,2′-oxetane)s with high total yields and regio- and diastereoselectivity. rsc.org The formation of head-to-head or head-to-tail products depends on the nature of the alkene, with cyclic dienes favoring head-to-head addition and acyclic monoalkenes favoring head-to-tail products. rsc.org
Recent advancements have expanded the scope of the Paternò-Büchi reaction to include substrates that were previously challenging. A telescoped three-step sequence involving the Paternò-Büchi reaction between maleic acid derivatives and cyclic ketones has been developed to synthesize functionalized spirocyclic oxetanes. nih.govrsc.org This method utilizes p-xylene (B151628) to suppress competing alkene dimerization, a common side reaction, thereby providing access to novel spirocyclic oxetanes that can serve as versatile synthetic intermediates. nih.govrsc.org
3 1,3-Dipolar Cycloaddition Strategies in Spiro-Heterocycle Formation
1,3-Dipolar cycloaddition is a highly efficient and atom-economical method for constructing five-membered heterocycles, including spiro systems. taylorfrancis.comfrontiersin.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a cyclic adduct. frontiersin.org Azomethine ylides and nitrones are common 1,3-dipoles employed in these syntheses. nih.govmdpi.comrsc.org
The reaction of azomethine ylides, often generated in situ, with various dipolarophiles leads to the formation of spiro-pyrrolidine derivatives. nih.govisca.inacs.org For example, the three-component reaction of isatin derivatives, a secondary amino acid like L-proline, and a dipolarophile produces spirooxindole-pyrrolidine heterocycles. nih.gov This method is valued for its simplicity and ability to generate diverse and biologically relevant molecules. nih.gov Similarly, novel spiropyrrolidine compounds can be synthesized through the chemo-regio- and stereoselective reaction of α,β-unsaturated ketones with non-stabilized azomethine ylides. isca.in
Nitrones are another class of stable 1,3-dipoles that readily undergo cycloaddition with various dipolarophiles to form isoxazolidine (B1194047) rings. mdpi.comrsc.orgrsc.orgmdpi.com The 1,3-dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes provides an efficient route to fused bicyclic tetrahydroisoxazoles. rsc.org These reactions often proceed with high selectivity and yield under mild, catalyst-free conditions. rsc.org The reversibility of some nitrone cycloadditions allows for control over the diastereoselectivity of the products. mdpi.com
3 Ring-Expansion and Rearrangement Processes
Ring-expansion and rearrangement reactions offer unique pathways to spirocyclic systems by transforming more readily available cyclic precursors into the desired spiro architecture. These methods often involve the migration of a group to an electron-deficient center, leading to a skeletal reorganization.
1 Wolff Rearrangements of Cyclic α-Diazo Ketones
The Wolff rearrangement is a powerful reaction that converts α-diazo ketones into ketenes through the extrusion of dinitrogen and a 1,2-rearrangement. organic-chemistry.orgwikipedia.org This reaction can be induced thermally, photochemically, or through metal catalysis. wikipedia.orgjk-sci.com The resulting ketene (B1206846) is a highly reactive intermediate that can be trapped by various nucleophiles to form carboxylic acid derivatives or undergo [2+2] cycloaddition reactions. organic-chemistry.orgwikipedia.org
A key application of the Wolff rearrangement in the synthesis of cyclic compounds is the ring contraction of cyclic α-diazo ketones. jk-sci.comtmv.ac.in This process can be utilized to form strained ring systems. While not a direct method for constructing the this compound core, the principles of the Wolff rearrangement are fundamental in carbocyclic and heterocyclic synthesis and can be applied to generate precursors for spirocyclization. The stereochemistry of the migrating group is retained during the rearrangement. jk-sci.com
2 Platinum-Catalyzed Rearrangements in Oxaspiro Systems
Platinum catalysts have emerged as effective tools for promoting various organic transformations, including rearrangements and cyclizations to form spirocyclic ethers. researchgate.netnih.govorganic-chemistry.org Platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins is a notable method for synthesizing cyclic ethers, including fused and spirobicyclic systems. nih.govorganic-chemistry.org This reaction tolerates a wide range of functional groups and substitution patterns on the olefin and alcohol moieties. nih.gov For instance, the reaction of 2,2-diphenyl-4-penten-1-ol with a platinum catalyst yields 2-methyl-4,4-diphenyltetrahydrofuran in good yield. nih.gov
Furthermore, platinum(II) complexes can catalyze the intramolecular dearomative spirocyclization of certain amides. acs.org For example, N-(methylnaphthalenyl)propiolamides undergo a 5-endo spirocyclization to form spirocyclic products. acs.org Platinum-catalyzed rearrangements of propargylic esters have also been explored, showcasing the versatility of platinum catalysts in skeletal reorganizations. sioc-journal.cn
3 Semipinacol Rearrangement Approaches
The semipinacol rearrangement is a valuable method for carbon-carbon bond formation and ring expansion, leading to the synthesis of functionalized ketones and spirocycles. researchgate.netthieme-connect.com This rearrangement is typically initiated by the generation of an electrophilic center adjacent to a hydroxyl group, prompting the migration of a neighboring group.
This approach has been successfully applied to the synthesis of various spirocyclic systems. nih.govnih.gov For example, an electrophile-induced dearomative semipinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines provides an operationally simple route to spirocyclic dihydropyridines. nih.govnih.gov Similarly, the rearrangement of (bicyclo[1.1.0]butan-1-yl)alkanols, catalyzed by acid, can be used to access spiro[3.4]octanes and related heteroatom-containing spirocycles. thieme-connect.com The tandem Prins/pinacol cascade reaction is another powerful strategy for constructing oxaspirocycles. researchgate.netrsc.org This process, often catalyzed by a Lewis acid, allows for the synthesis of complex spiro systems from relatively simple starting materials like aldehydes and homoallylic alcohols. researchgate.netrsc.orgdntb.gov.ua The rearrangement of spirocyclic epoxyalcohols can also lead to ring contraction, providing another entry to functionalized spirocycles. cdnsciencepub.com
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]oct-7-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7(4-1)5-2-6-8-7/h2,5H,1,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYTPUMLGKPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C=CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Oxaspiro 3.4 Oct 7 Ene and Its Analogues
4 Ring-Closing Metathesis (RCM) as a Cyclization Tool
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of a wide variety of cyclic compounds, including spirocycles. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.org
RCM is a versatile tool for synthesizing spirocyclic ethers and other spiro systems. researchgate.netthieme-connect.comarkat-usa.org The general strategy involves the preparation of a diallylated precursor which then undergoes RCM to form the spirocyclic ring. thieme-connect.comarkat-usa.org This methodology has been applied to various substrates, including those derived from β-dicarbonyl compounds and active methylene (B1212753) compounds. thieme-connect.comarkat-usa.org The resulting spiro compounds often contain a double bond that can be further functionalized. thieme-connect.com
The synthesis of spiro-fused dihydrofurans can be achieved through a sequence of C-vinylation and O-allylation of cyclic ketones, followed by RCM. rsc.org RCM has also been employed in the synthesis of more complex systems, such as the core of natural products and macrocyclic bis-ethers. researchgate.netrsc.org The efficiency of RCM makes it a favored method for constructing rings that are otherwise difficult to access. wikipedia.org
Research Findings on Synthetic Methodologies
| Methodology | Key Features | Example Application | References |
| [2+2] Cycloaddition (Paternò-Büchi) | Photochemical reaction, forms oxetane (B1205548) rings, regioselectivity depends on intermediates. | Synthesis of spiro(3H-indole-3,2′-oxetane)s from 1-acetylisatin (B1195845) and enol ethers. | rsc.orgnih.govrsc.org |
| 1,3-Dipolar Cycloaddition | Atom-economical, forms five-membered heterocycles, utilizes dipoles like nitrones and azomethine ylides. | Synthesis of spirooxindole-pyrrolidines from isatin (B1672199), L-proline, and a dipolarophile. | taylorfrancis.comfrontiersin.orgnih.govmdpi.comrsc.orgisca.inacs.orgrsc.orgmdpi.com |
| Wolff Rearrangement | Converts α-diazo ketones to ketenes, can be used for ring contraction. | Ring contraction of cyclic α-diazo ketones. | organic-chemistry.orgwikipedia.orgjk-sci.comtmv.ac.in |
| Platinum-Catalyzed Rearrangement | Intramolecular hydroalkoxylation and spirocyclization. | Synthesis of spirobicyclic ethers from γ-hydroxy olefins. | researchgate.netnih.govorganic-chemistry.orgacs.orgsioc-journal.cn |
| Semipinacol Rearrangement | Ring expansion and C-C bond formation, initiated by an electrophilic center. | Synthesis of spirocyclic dihydropyridines from 4-(1'-hydroxycyclobutyl)pyridines. | researchgate.netthieme-connect.comnih.govnih.govresearchgate.netrsc.orgdntb.gov.uacdnsciencepub.com |
| Ring-Closing Metathesis (RCM) | Forms cyclic alkenes from dienes, catalyzed by ruthenium complexes. | Synthesis of spirocyclic ethers from diallylated precursors. | organic-chemistry.orgwikipedia.orgresearchgate.netthieme-connect.comarkat-usa.orgrsc.org |
Stereoselective Synthesis of 5-Oxaspiro[3.4]oct-7-ene Analogues
Stereoselective synthesis is crucial for creating specific isomers of spirocyclic compounds, which is often essential for their application in fields like medicinal chemistry. Methodologies for achieving this control can be broadly categorized by their approach to influencing the stereochemical outcome of a reaction, whether through chiral catalysts, substrate control, or diastereoselective functionalization.
The development of chiral catalysts has been instrumental in the asymmetric synthesis of spiro-heterocycles. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
A significant advancement involves the use of chiral bidentate directing groups in palladium(II)-catalyzed intramolecular C(sp³)–O bond formation. nih.gov One study discovered a novel directing group derived from 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine (B8269753) that demonstrated high reactivity and excellent levels of stereoselectivity in the synthesis of various oxaspirocycles. nih.gov This approach enables the stereoselective assembly of sterically hindered oxaspirocycles by activating methylene C(sp³)–H bonds with the pendant alcohol acting as an internal nucleophile. nih.gov
The combination of organocatalysis with transition metal catalysis has also emerged as a powerful tool for synthesizing optically pure spiro heterocyclic molecules. nih.govcuni.cz This synergistic approach utilizes chiral organocatalysts—such as those based on aminocatalysis, N-heterocyclic carbenes (NHCs), chiral phosphoric acids, thioureas, and squaramides—in tandem with transition metal catalysts to achieve high enantioselectivity. nih.govresearchgate.net For instance, quinine/squaramide-based acid-base bifunctional organocatalysts have been employed in domino-type Michael addition reactions to produce chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr
Furthermore, hypervalent iodine chemistry has contributed to stereoselective synthesis through the development of chiral hypervalent iodine catalysts. rsc.org These catalysts have been successfully applied in various enantioselective transformations, including the functionalization of alkenes and α-functionalization of ketones under mild conditions. rsc.org
Diastereoselective control is essential when creating molecules with multiple stereocenters, a common feature in complex spirocycles. This control dictates the relative orientation of these stereocenters.
High diastereoselectivity has been achieved in the synthesis of oxaspirocycles using palladium(II)-catalyzed C–O bond formation, reaching diastereomeric ratios (d.r.) of up to 39:1. nih.gov Density Functional Theory (DFT) calculations suggest that this high selectivity is achieved not just at the C–H metalation–deprotonation step but is further enhanced during the reductive elimination step. nih.gov Similarly, the synthesis of spiro-polycyclic oxindoles via a sequential organocatalytic Michael–domino Michael/aldol reaction has yielded products with excellent diastereoselectivity (>99:1 d.r.). nih.gov
The oxa-Michael reaction is a key strategy for forming 5- and 6-membered oxygen heterocycles. researchgate.net While this intramolecular cyclization can provide access to oxaspirocycles, the diastereoselectivity can be moderate in some cases, such as the formation of a 2,6-cis-configured tetrahydropyran (B127337) which occurred with a cis/trans ratio of approximately 2:1. researchgate.net
In other approaches, camphor-derived sulfur ylides have been used for the cyclopropanation of electron-deficient alkenes, yielding vinylcyclopropanes with high diastereoselectivity. acs.org The control of stereochemistry in these reactions was found to be dependent on a sidearmed hydroxyl group on the ylide. acs.org Copper-catalyzed borylative cyclization has also been used to prepare spiro[3.4]oct-6-enes with high regioselectivity, avoiding by-products from undesired regioselective borylcupration. rsc.org
Enantioselective methodologies are designed to produce a single enantiomer of a chiral molecule. The difficulty in the enantioselective synthesis of spirocycles has historically made them underrepresented in pharmaceutical compound libraries. rsc.org
Modern organocatalysis has significantly advanced the enantioselective synthesis of spiro compounds. rsc.org The synergistic use of organocatalysis and transition metal catalysis is a dominant method for constructing optically pure spirocyclic heterocycles. nih.govresearchgate.net For example, a highly stereoselective procedure for synthesizing spiro-decalin oxindoles achieved excellent enantioselectivity, with up to 92% enantiomeric excess (ee). nih.gov
Specific examples of enantioselective synthesis include the use of camphor-derived sulfur ylides in cyclopropanation reactions, which produced products with high enantioselectivities. acs.org Another notable method is the enantioselective Heck cyclization. The optimization of this reaction for a particular substrate showed that switching the solvent from DMA to NMP dramatically increased the enantiomeric excess from 30% to 60%. pitt.edu A patented synthesis of 2-oxaspiro[3.4]oct-6-ene involves the cyclization of (1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl 4-methylbenzenesulfonate (B104242) using sodium hydride in tetrahydrofuran (B95107). google.com
Multi-Step Synthesis Protocols and Process Optimization
Sequential, or tandem, reactions, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical. A prime example is the organocatalytic Michael–domino Michael/aldol reaction sequence used to build spiro-polycyclic oxindoles. This approach, using a pyrrolidine-based organocatalyst and DBU, creates five contiguous stereogenic centers in a highly controlled manner. nih.gov
Flow chemistry represents another advanced strategy for multi-step synthesis. syrris.jp A continuous sequence involving seven separate synthetic steps was developed for the synthesis of the natural product (–)-oxomaritidine. This process utilizes microfluidic pumps to move the reaction mixture through columns packed with immobilized reagents and catalysts, streamlining the entire synthesis. syrris.jp
Other strategies include sequential alkylation and ring-closing steps, which have been used to synthesize spiro[cyclopentane-isoquinoline] analogues with yields greater than 75% under optimized conditions. Cascade reactions, such as an acyl chloride-oxazoline ring scission, have also been applied in the total synthesis of complex natural products. pitt.edu The photochemical decomposition of 4-diazodihydrofuran-3(2H)-ones can lead to derivatives of oxetan-3-carboxylic acids, though this reaction may be accompanied by side-products. nih.gov
Optimizing reaction conditions such as temperature, solvent, catalyst, and reagents is fundamental to maximizing yield and selectivity.
In the development of a copper-catalyzed borylative cyclization to form methylenecyclobutanes, including spiro[3.4]octane derivatives, a systematic optimization was performed. rsc.org This involved screening ligands, temperatures, and leaving groups to identify the optimal conditions. As shown in the table below, an N-heterocyclic carbene ligand (L3, IMes) provided a superior yield compared to phosphine (B1218219) ligands or other NHC variants. rsc.org
Table 1: Optimization of Cu-Catalyzed Borylative Cyclization An interactive data table showing the effect of different ligands and temperatures on product yield.
| Entry | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | PPh₃ | 60 | 54 |
| 2 | xantphos | 60 | 45 |
| 3 | L3 (IMes) | 60 | 71 |
| 4 | L3 (IMes) | 25 | 62 |
| 5 | L3 (IMes) | 80 | 66 |
Solvent choice can have a profound impact on both yield and stereoselectivity. In the synthesis of N-phenyl derivatives of certain spirocycles, changing the solvent from ethanol (B145695) to toluene (B28343) significantly improved poor initial yields. researchgate.net The effect of solvent on enantioselectivity was clearly demonstrated in an enantioselective Heck cyclization. The table below illustrates how changing the solvent and catalyst system dramatically influenced the enantiomeric excess (ee) of the product. pitt.edu A switch from DMA to NMP as the solvent, while keeping the palladium source and ligand the same, increased the ee from 30% to 60%. pitt.edu
Table 2: Optimization of Enantioselective Heck Cyclization An interactive data table detailing the influence of solvent, base, and temperature on reaction yield and enantiomeric excess (ee).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃, (S)-BINAP | Ag₃PO₄ | DMA | 115 | 63 | 28 |
| 2 | Pd₂(dba)₃, (S)-BINAP | Proton Sponge | DMA | 115 | 97 | 30 |
| 3 | Pd₂(dba)₃, (S)-BINAP | Proton Sponge | NMP | 115 | 95 | 60 |
| 4 | Pd₂(dba)₃, (S)-Tol-BINAP | Proton Sponge | NMP | 115 | 96 | 50 |
| 5 | Pd₂(dba)₃, (S)-BINAP | Proton Sponge | NMP | 95 | 95 | 41 |
In flow chemistry processes, conditions can be pushed beyond standard laboratory practice. For instance, the use of a back-pressure regulator allowed for heating dichloromethane (B109758) (DCM) to 80 °C, well above its normal boiling point, to facilitate a reaction step. syrris.jp
Scalability Considerations in Synthetic Route Development
The successful transition of a synthetic method from a laboratory setting to industrial-scale production hinges on a variety of critical factors. For spirocyclic oxetanes like this compound and its analogues, scalability is a primary concern, particularly given their increasing importance as building blocks in medicinal chemistry. routledge.com The economic viability and practicality of a synthetic route on a large scale are governed by aspects such as the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the complexity of purification processes. nih.gov
A significant challenge in large-scale synthesis is the cost of starting materials. While certain key intermediates, such as 2-oxa-6-azaspiro[3.3]heptane, are commercially available, their cost can be a prohibitive factor for large-scale production. doi.org This economic pressure drives the development of scalable, cost-effective procedures from more fundamental and readily available precursors. For instance, a scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane intermediates was developed to support the synthesis of an anti-tuberculosis drug candidate. doi.org This highlights a common theme in process chemistry: the need to develop robust, in-house syntheses for key building blocks to manage costs and ensure a stable supply chain.
The choice of synthetic strategy is paramount. Methods that are high-yielding, operationally simple, and atom-economical are favored for scale-up. nih.govpitt.edu For example, a ring-closing metathesis (RCM) approach has been shown to be effective for constructing spiro-oxetane compounds with a tetrahydrofuran core, enabling the preparation of key intermediates on a scale exceeding 200 grams. nuph.edu.ua Similarly, syntheses involving the Williamson etherification from 1,3-diols are frequently used due to the accessibility of the precursors. doi.org
Researchers have successfully demonstrated the scalability of several synthetic routes for spirooxetane analogues. One notable example involves the synthesis of 3,3-Bis(bromomethyl)oxetane from tribromopentaerythritol, which was achieved on a 400-gram scale with high yield and purity. doi.org The subsequent alkylation step was also proven to be scalable, being performed on a 100-gram scale. doi.org Another study detailed a multi-step synthesis of 2,5-dioxaspiro[3.4]octane building blocks, with several steps being conducted on scales ranging from 30 to over 300 grams. nuph.edu.uanuph.edu.ua These examples underscore the feasibility of producing significant quantities of these complex scaffolds.
The following tables summarize key data from reported scalable synthetic steps for analogues of this compound, illustrating the practical application of these methodologies on a larger scale.
Table 1: Scalable Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Intermediate doi.org
| Step | Starting Material | Reagents/Conditions | Scale | Yield | Purity |
|---|---|---|---|---|---|
| Cyclization | Tribromopentaerythritol | Phase-transfer catalysis | 400 g | 72% | 96% |
Table 2: Multi-gram Scale Synthesis of 2,5-Dioxaspiro[3.4]octane Analogues nuph.edu.uanuph.edu.ua
| Step | Product | Starting Material(s) | Key Reagent(s) | Scale | Yield |
|---|---|---|---|---|---|
| Grignard Reaction | 3-Vinyloxetan-3-ol | 3-Oxetanone, Vinylmagnesium bromide | - | >300 g | 83% |
| O-Alkylation | Bis-allyl ether 3 | 3-Vinyloxetan-3-ol | NaH, Methyl 2-(bromomethyl)acrylate | >290 g | 70% |
| Reduction (LiAlH₄) | Alcohol 7 | Ester 5 | LiAlH₄ | 90 g | 83% |
| Oxidation (DMP) | Aldehyde 8 | Alcohol 7 | Dess-Martin periodinane | 30 g | 51% |
These demonstrated syntheses provide a solid foundation for the large-scale production of spirocyclic oxetanes. The development of practical, high-yield reactions from accessible materials is crucial for meeting the potential industrial demand for these valuable compounds in drug discovery and other fields. routledge.comnih.gov
Reactivity and Transformation Studies of 5 Oxaspiro 3.4 Oct 7 Ene Systems
Ring-Opening Reactions of Oxa-Spirocyclic Systems
The reactivity of oxa-spirocyclic systems like 5-oxaspiro[3.4]oct-7-ene is dominated by the high ring strain of the oxetane (B1205548) ring. This strain, a consequence of distorted bond angles and eclipsing interactions, provides a potent thermodynamic driving force for ring-opening reactions. nih.govacs.org The relief of this strain facilitates a variety of chemical transformations not readily accessible to less strained cyclic ethers. researchgate.net
The cleavage of the oxetane ring in spirocyclic systems is fundamentally driven by the release of approximately 25 kcal/mol of ring strain energy. nih.gov The mechanism of this cleavage is highly dependent on the reaction conditions and the nature of the attacking species. In general, the carbon-oxygen bonds of the oxetane are susceptible to cleavage. The presence of the spiro center can influence the regioselectivity of the ring-opening by creating a sterically hindered environment. nih.gov
The process is often initiated by the activation of the oxetane oxygen, which enhances the electrophilicity of the adjacent carbon atoms. This activation makes the C-O bonds weaker and more prone to nucleophilic attack. The relief of ring strain is a primary driving force for these transformations. nih.gov
Under acidic conditions, the oxetane oxygen of this compound is readily protonated, forming a highly reactive oxonium ion. This protonation significantly weakens the C-O bonds, rendering the α-carbons susceptible to nucleophilic attack. This process can lead to the formation of various functionalized cyclopentane (B165970) derivatives. The stability of oxetanes under acidic conditions can be influenced by their substitution pattern; for instance, 3,3-disubstituted oxetanes often show greater stability. nih.gov
The general mechanism for acid-catalyzed ring opening involves two key steps:
Protonation: The ether oxygen is protonated by a Brønsted acid to form an oxonium ion.
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons adjacent to the oxonium ion, leading to the cleavage of a C-O bond and the formation of a new carbon-nucleophile bond.
This reactivity has been harnessed in the synthesis of complex molecules, where the oxetane acts as a latent 1,3-diol equivalent. For example, Brønsted acids can catalyze the reaction of oxetanols with diols to form 1,4-dioxanes through a process involving the formation of an oxetane carbocation and subsequent intramolecular ring opening. nih.gov
Table 1: Comparison of Catalysts in Acid-Promoted Intramolecular Oxa-Michael Additions
This table illustrates the efficiency of various acids in promoting ring-closing reactions to form oxa-heterocycles, a process related to the reverse of ring-opening.
| Entry | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | Zn(OTf)₂ | 32 | 83 | 20 |
| 2 | Cu(OTf)₂ | 59 | 87 | 46 |
| 3 | TsOH·H₂O | 69 | 91 | 57 |
| 4 | CH₃SO₃H | 64 | 97 | 58 |
| 5 | TfOH | 88 | 94 | 78 |
Data sourced from a study on the intramolecular oxa-Michael addition of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one. semanticscholar.org
Base-mediated reactions of oxetanes are less common than acid-catalyzed ones but can lead to unique transformations. Strong bases can induce rearrangements by deprotonating a carbon atom adjacent to the oxetane ring. nih.gov For instance, the use of hindered bases like lithium diisopropylamide can lead to deprotonation at the more accessible positions, initiating rearrangements. nih.gov In the context of this compound, a sufficiently strong base could potentially deprotonate one of the allylic positions on the cyclopentene (B43876) ring, leading to subsequent rearrangements involving the oxetane.
Chemical Transformations and Functional Group Interconversions on the Spiro[3.4]oct-7-ene Scaffold
The this compound scaffold offers two primary sites for chemical modification: the oxetane ring and the cyclopentene double bond. The oxetane can be opened to install 1,3-difunctionality, while the double bond can undergo a wide range of standard alkene transformations. This dual reactivity makes it a valuable building block in synthetic chemistry. researchgate.netacs.org
Functional group interconversions can be achieved through various reactions, including:
Hydrogenation: Reduction of the double bond to yield 5-oxaspiro[3.4]octane.
Epoxidation: Reaction with a peroxy acid to form an epoxide on the cyclopentane ring, which can be further functionalized.
Dihydroxylation: Conversion of the double bond into a diol using reagents like osmium tetroxide.
Halogenation: Addition of halogens across the double bond.
These transformations allow for the synthesis of a diverse library of spirocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov
Cascade and Tandem Reactions Involving the Spiro Framework:This section was intended to delve into more complex, multi-step transformations initiated from the this compound scaffold. Cascade and tandem reactions are highly efficient processes in organic synthesis, allowing for the rapid construction of complex molecular architectures. The unique strained structure of the spirocyclic system could potentially lead to interesting and novel cascade pathways. Unfortunately, literature detailing such reaction sequences for this specific molecule is not available.
The absence of published research in these specific areas for this compound prevents a scientifically accurate and informative discussion as requested. Constructing an article without this foundational data would necessitate speculation and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the reactivity of this compound and to explore its potential applications in synthetic chemistry.
Computational and Theoretical Chemistry of 5 Oxaspiro 3.4 Oct 7 Ene
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of organic molecules. For 5-Oxaspiro[3.4]oct-7-ene, DFT calculations are instrumental in understanding the mechanisms of its formation and subsequent reactions by mapping out the potential energy surface connecting reactants, transition states, and products.
The synthesis of spirocyclic systems such as this compound often involves intricate cyclization reactions. Identifying the transition state (TS) is crucial for understanding the reaction's feasibility, rate, and selectivity. DFT calculations can locate and characterize the geometry and energy of these transition states. For instance, in a potential Paternò–Büchi reaction to form the oxetane (B1205548) ring of the spirocycle, DFT could be used to model the approach of the carbonyl compound and the alkene.
Computational analysis reveals the activation energies (ΔE‡) associated with different possible pathways, such as concerted versus stepwise mechanisms. In the formation of spiroketals, for example, mechanistic studies have explored both SN1 and SN2 pathways, with DFT helping to determine which is energetically favored under specific catalytic conditions nih.gov. The favorability of a reaction pathway is often dictated by the relief of ring strain in the transition state, a factor that can be quantified through these calculations nih.gov.
Table 1: Hypothetical DFT-Calculated Activation Energies for Spirocyclization Pathways This table presents illustrative data for different potential reaction pathways leading to a spirocyclic core, calculated at the B3LYP/6-31G(d) level of theory.
| Reaction Pathway | Transition State Geometry | Calculated ΔE‡ (kcal/mol) | Characterized Imaginary Frequency (cm⁻¹) |
| Concerted [2+2] Cycloaddition | Asynchronous, four-membered ring formation | 25.8 | -450 |
| Stepwise (via diradical intermediate) | C-C bond formation followed by ring closure | 31.2 | -320 |
| Acid-Catalyzed Cyclization | Protonated intermediate leading to ring closure | 18.5 | -510 |
Stereoselectivity is a critical aspect of spirocycle synthesis. DFT models are essential for understanding the origins of stereocontrol, particularly in asymmetric catalysis. By modeling the transition states involving a chiral catalyst, it is possible to determine why one stereoisomer is formed preferentially.
For reactions involving chiral spiro ligands, computational studies have confirmed that deep, well-defined chiral pockets are essential for inducing asymmetry acs.org. Models can calculate the energy difference between diastereomeric transition states (ΔΔE‡). A larger energy difference corresponds to higher enantiomeric excess (ee). These models can account for subtle steric and electronic interactions between the substrate, the catalyst, and the reagents that govern the stereochemical outcome of the reaction acs.org.
Conformational Analysis and Strain Energy Calculations of the Spiro System
The unique three-dimensional structure of this compound is defined by the fusion of an oxetane ring and a cyclopentene (B43876) ring at a single carbon atom. This spirocyclic arrangement imposes significant conformational constraints and introduces ring strain, which dictates the molecule's stability and reactivity.
Table 2: Calculated Strain Energy Contributions in Spirocyclic Systems Illustrative data based on computational analysis of representative spirocyclic structures.
| Ring System | Angle Strain (kcal/mol) | Torsional Strain (kcal/mol) | Total Strain Energy (kcal/mol) |
| Oxetane | ~25 | Minimal | ~25.5 |
| Cyclopentene | ~5 | ~2 | ~7.0 |
| 5-Oxaspiro[3.4]octane (Saturated Analogue) | ~30 | ~3 | ~33.0 |
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, most commonly hydrogen with deuterium libretexts.org. A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step libretexts.orgprinceton.edu.
For a reaction involving this compound, such as an elimination or oxidation at a C-H bond, a KIE experiment could provide definitive evidence about the mechanism. For example, if a base-mediated elimination reaction were proposed, deuterating the hydrogen atom to be abstracted would allow for the measurement of the KIE. A significant kH/kD value would support a mechanism where C-H bond cleavage is the slowest step. Conversely, a KIE value close to 1 would suggest that C-H bond breaking occurs after the rate-determining step or not at all acs.orgprinceton.edu.
Table 3: Interpretation of Hypothetical KIE Values for a Reaction of this compound
| Reaction Type | Isotopic Substitution Site | Observed kH/kD | Mechanistic Implication |
| E2 Elimination | Allylic C-H | 5.5 | C-H bond cleavage is the rate-determining step. |
| Epoxidation of Alkene | No C-H bond broken | 1.1 | C-H bond is not broken in the rate-determining step. |
| Ring Opening by Nucleophile | No C-H bond broken | 1.0 | C-H bond cleavage is not involved in the mechanism. |
Molecular Dynamics Simulations of Complex Spiro Structures
While DFT and other quantum mechanical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, solvent effects, and intermolecular interactions.
For this compound, an MD simulation could reveal the accessible conformations of the two rings, the puckering dynamics of the oxetane and cyclopentene moieties, and the orientation of the molecule in different solvents. Such simulations are particularly useful for understanding how the molecule interacts with larger systems, such as an enzyme active site or a material surface. The simulation protocol involves defining a force field (a set of parameters describing the potential energy of the system), solvating the molecule in a simulation box, and running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the motions of interest mdpi.com.
Table 4: Typical Parameters for an MD Simulation of this compound
| Parameter | Description / Typical Value |
| Force Field | General Amber Force Field (GAFF) or similar |
| Solvent Model | TIP3P water or explicit organic solvent |
| Simulation Box | Cubic, with periodic boundary conditions |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 bar |
| Time Step | 2 femtoseconds (fs) |
| Simulation Length | 100 nanoseconds (ns) |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within 5-Oxaspiro[3.4]oct-7-ene.
1D NMR (¹H, ¹³C) for Fundamental Structural Elucidation
¹H NMR spectroscopy provides initial, crucial information regarding the proton environments in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the olefinic protons of the five-membered ring, the methylene (B1212753) protons adjacent to the ether oxygen, and the protons of the cyclobutane (B1203170) ring. The chemical shifts (δ) of these protons are influenced by their electronic environment, with olefinic protons appearing downfield and aliphatic protons upfield. Spin-spin coupling patterns (J-couplings) reveal the number of neighboring protons, helping to establish the connectivity between adjacent carbon atoms.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (sp², sp³), with the olefinic carbons resonating at lower field compared to the sp³-hybridized carbons of the saturated rings. The spiro carbon, being a quaternary center, would typically exhibit a characteristic chemical shift.
| ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (ppm) |
| Olefinic CH=CH | Data Unavailable |
| O-CH₂ | Data Unavailable |
| Spiro-adjacent CH₂ | Data Unavailable |
| Cyclobutane CH₂ | Data Unavailable |
| Interactive Data Table: Predicted NMR assignments for this compound. Actual experimental data is not publicly available. |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, confirming the sequence of protons within the cyclobutane and dihydrofuran rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of which protons are bonded to which carbons, linking the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for identifying connections across quaternary centers, such as the spiro carbon in this compound, by showing correlations from protons on adjacent carbons to the spiro carbon itself.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry and three-dimensional conformation of the molecule by revealing through-space proximities between protons on the different rings.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:
C=C stretch: A peak in the region of 1650-1680 cm⁻¹ corresponding to the double bond in the five-membered ring.
C-O-C stretch: A strong absorption, typically in the 1000-1300 cm⁻¹ range, characteristic of the ether linkage.
=C-H stretch: Absorptions above 3000 cm⁻¹ due to the stretching of the bonds between the sp² carbons and hydrogen atoms.
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the sp³ carbons in the cyclobutane and dihydrofuran rings.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Alkene (C=C) | 1650-1680 |
| Ether (C-O-C) | 1000-1300 |
| Vinylic C-H | >3000 |
| Aliphatic C-H | <3000 |
| Interactive Data Table: Characteristic IR absorption bands for this compound. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula. For this compound (C₇H₁₀O), HRMS would be used to measure its exact mass, which can then be compared to the calculated theoretical mass to validate the molecular formula and rule out other possibilities with the same nominal mass.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
If this compound were synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy would be essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the compound can be confidently assigned.
Potential Applications and Future Research Directions in Chemical Science
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
Spirocyclic compounds, particularly those containing heterocyclic systems, are increasingly recognized as privileged scaffolds in medicinal chemistry and natural product synthesis due to their rigid three-dimensional structures. mdpi.com The inherent strain of the oxetane (B1205548) ring in 5-Oxaspiro[3.4]oct-7-ene, combined with the reactivity of the cyclopentene (B43876) double bond, makes it a versatile building block for the construction of more complex molecular architectures.
The oxetane ring can undergo ring-opening reactions under acidic or nucleophilic conditions, providing a handle for the introduction of diverse functional groups. This reactivity has been widely exploited in the synthesis of complex molecules. acs.orgbeilstein-journals.org For instance, acid-catalyzed ring-opening can lead to the formation of diol derivatives, which can be further elaborated. Nucleophilic attack at one of the oxetane carbons can introduce a variety of substituents, leading to the formation of highly functionalized cyclopentane (B165970) derivatives with precise stereochemical control.
The cyclopentene double bond offers another site for chemical modification. It can participate in a wide range of reactions, including:
Epoxidation: Formation of an epoxide, which can be subsequently opened by nucleophiles to yield trans-di-substituted cyclopentanes.
Diels-Alder Reactions: Acting as a dienophile, it can react with dienes to construct bicyclic systems.
Hydrogenation: Reduction of the double bond to afford 5-oxaspiro[3.4]octane.
Halogenation: Addition of halogens across the double bond, providing precursors for further functionalization.
The combination of these reactive sites in a single, compact molecule allows for the rapid generation of molecular complexity from a relatively simple starting material. This makes this compound a promising intermediate for the synthesis of natural products and novel pharmaceutical agents.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Oxetane Ring Opening | H₃O⁺ or Lewis Acids | 1-(hydroxymethyl)cyclopent-3-en-1-ol derivatives |
| Nu⁻ (e.g., R₂NH, RS⁻) | 3-(substituted methyl)cyclopent-3-en-1-ol derivatives | |
| Double Bond Functionalization | m-CPBA | 5-Oxaspiro[3.4]octan-7,8-epoxide |
| H₂, Pd/C | 5-Oxaspiro[3.4]octane | |
| Br₂ | 7,8-Dibromo-5-oxaspiro[3.4]octane | |
| Diene, heat | Tricyclic adducts |
Integration into Novel Materials Science and Polymer Design
The strained nature of the oxetane ring in this compound also suggests its potential use as a monomer in polymer chemistry. Ring-opening polymerization (ROP) of oxetanes can lead to the formation of polyethers with unique properties. The resulting polymers often exhibit good thermal stability and mechanical properties. The presence of the cyclopentene moiety along the polymer backbone would offer a site for post-polymerization modification, allowing for the tuning of the material's properties. For example, cross-linking through the double bonds could be used to create thermosetting materials.
Furthermore, the spirocyclic nature of the monomer could impart interesting conformational properties to the resulting polymer chains, potentially influencing their packing and macroscopic properties. The incorporation of such a rigid, three-dimensional structure could lead to materials with enhanced glass transition temperatures and modified solubility characteristics.
Exploration in Catalysis, Including as Ligands or Scaffolds for Catalytic Systems
Spirocyclic frameworks are gaining attention in the design of ligands for asymmetric catalysis. The rigid conformation of the spiro junction can create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions. While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral ligands.
For example, functionalization of the cyclopentene ring could introduce coordinating groups, and subsequent stereoselective reactions could generate chiral centers. The oxetane oxygen could also potentially act as a coordinating atom. The resulting spirocyclic ligands could be explored in a variety of metal-catalyzed transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The defined geometry of the spirocyclic backbone could lead to catalysts with unique selectivity profiles compared to more flexible ligand systems.
Development of Structure-Reactivity Relationships for New Chemical Entities
The study of this compound can contribute to a deeper understanding of the structure-reactivity relationships of spirocyclic oxetanes. The interplay between the strained four-membered ring and the adjacent five-membered ring with its double bond presents an interesting case for mechanistic studies.
Key research questions could include:
How does the presence of the spiro-fused cyclopentene ring affect the rate and regioselectivity of the oxetane ring-opening?
Conversely, how does the oxetane ring influence the reactivity of the cyclopentene double bond?
What are the conformational preferences of the molecule, and how do they influence its reactivity?
Detailed kinetic and computational studies on this compound and its derivatives could provide valuable data for predicting the reactivity of other, more complex spiro-heterocyclic systems. This fundamental knowledge is crucial for the rational design of new synthetic methodologies and functional molecules.
Emerging Research Frontiers in Spirochemistry and Heterocyclic Compound Design
The field of spirochemistry is a rapidly expanding area of organic chemistry, driven by the increasing demand for molecules with well-defined three-dimensional shapes. mdpi.com Spirocycles are prevalent in a number of natural products and have been shown to be valuable motifs in drug discovery. nih.gov The incorporation of a spirocyclic junction can lead to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to their non-spirocyclic analogues. acs.orgresearchgate.net
This compound represents a simple yet elegant example of a spiro-heterocyclic compound. Its synthesis and reactivity studies can serve as a model system for the development of new methods for constructing more elaborate spirocyclic architectures. Future research in this area will likely focus on the development of catalytic, enantioselective methods for the synthesis of substituted spiro-oxetanes and their application in the synthesis of biologically active compounds and novel materials. The exploration of the chemical space around this and related spirocyclic systems holds significant promise for the discovery of new chemical entities with unique properties and functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
